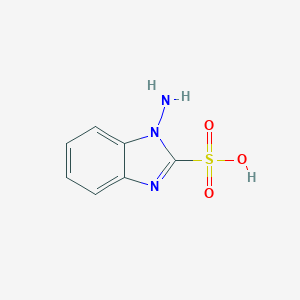

1-Aminobenzimidazole-2-sulfonic acid

Übersicht

Beschreibung

Synthesis Analysis

1-Aminobenzimidazole-2-sulfonic acid can be synthesized through the exchange of the sulfo group in 1-aminobenzimidazole with alkylaminobenzimidazoles, leading to the formation of various derivatives (Kuz’menko et al., 1988). Additionally, sulfone 2-aminobenzimidazole derivatives have been designed and synthesized, highlighting the versatility of 1-aminobenzimidazole-2-sulfonic acid in chemical synthesis (Colorado-Solís et al., 2023).

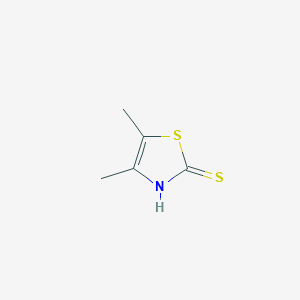

Molecular Structure Analysis

The molecular structure of 1-aminobenzimidazole-2-sulfonic acid and its derivatives is crucial for their chemical behavior and reactions. The structure facilitates various non-covalent interactions, such as hydrogen bonding and π-π interactions, which are essential for the formation of supramolecular structures and the activity of the compounds in biological and chemical systems (Colorado-Solís et al., 2023).

Chemical Reactions and Properties

1-Aminobenzimidazole-2-sulfonic acid participates in a range of chemical reactions, including its use as a precursor for the synthesis of polybenzimidazoles with sulfonic acid groups, which exhibit solubility in various solvents and thermal stability (Uno et al., 1977). The compound's ability to undergo facile reactions with carbonyl-containing compounds to produce diverse derivatives further demonstrates its chemical versatility (Kuz’menko et al., 1988).

Physical Properties Analysis

The physical properties of 1-aminobenzimidazole-2-sulfonic acid derivatives, such as solubility, thermal stability, and crystalline structure, are influenced by their molecular structure and the presence of functional groups. These properties are crucial for their application in various fields, including materials science and chemical engineering (Uno et al., 1977).

Wissenschaftliche Forschungsanwendungen

-

Pharmacological Applications

- Benzimidazoles, including 1-Aminobenzimidazole-2-sulfonic acid, have shown promising applications in biological and clinical studies .

- They are extensively explored as potent inhibitors of various enzymes involved in a wide range of therapeutic uses .

- These uses include antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, and antihistamine applications, as well as uses in cardiovascular disease, neurology, endocrinology, ophthalmology, and more .

- The increased interest for benzimidazole compounds has been due to their excellent properties, like increased stability, bioavailability, and significant biological activity .

-

Chemical Synthesis

-

Cannabinoid Receptor Modulation

-

Antibacterial Effects

- Compounds bearing benzimidazole nucleus possess broad-spectrum pharmacological properties ranging from common antibacterial effects to the world’s most virulent diseases .

- Several promising therapeutic candidates are undergoing human trials, and some of these are going to be approved for clinical use .

-

Corrosion Inhibitors

- Benzimidazoles, including 1-Aminobenzimidazole-2-sulfonic acid, have been used as corrosion inhibitors for steels, pure metals (Fe, Al, Cu, Zn) and alloys .

- They are effective in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .

- Benzimidazole derivatives act as mixed type inhibitors, exhibiting stronger inhibitive effect on the cathodic reaction than on the anodic one .

-

Anti-Inflammatory Action

Safety And Hazards

Eigenschaften

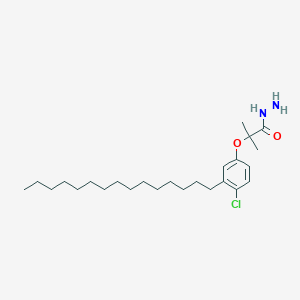

IUPAC Name |

1-aminobenzimidazole-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3S/c8-10-6-4-2-1-3-5(6)9-7(10)14(11,12)13/h1-4H,8H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFWWGSHWGUCEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369227 | |

| Record name | 1-aminobenzimidazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Aminobenzimidazole-2-sulfonic acid | |

CAS RN |

120341-04-0 | |

| Record name | 1-aminobenzimidazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

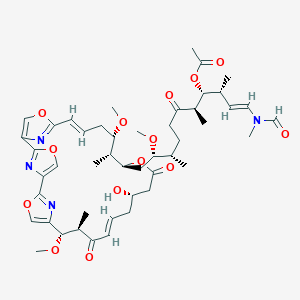

![4-[4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N,N-dimethylaniline;perchlorate](/img/structure/B54256.png)

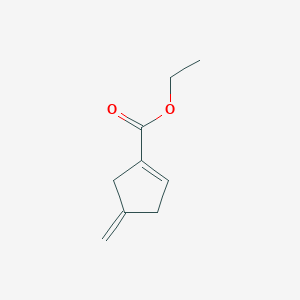

![(3R,4aR,6R,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-1-one](/img/structure/B54261.png)

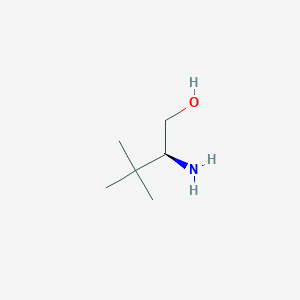

![6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro-](/img/structure/B54278.png)